6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a 6-chloro and 7-methyl substitution on the chromen-2-one core. At the 4-position, it bears a piperazinylmethyl group substituted with a (2E)-3-phenylprop-2-en-1-yl moiety. Coumarin derivatives with piperazine substitutions are frequently explored for pharmacological applications, including antimicrobial, anticancer, and central nervous system (CNS) activities . The chloro and methyl groups may enhance metabolic stability, while the extended aromatic system (propenylphenyl) could improve lipophilicity and receptor binding .
Properties
IUPAC Name |
6-chloro-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-18-14-23-21(16-22(18)25)20(15-24(28)29-23)17-27-12-10-26(11-13-27)9-5-8-19-6-3-2-4-7-19/h2-8,14-16H,9-13,17H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUVHGRQBBVDFI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common approach involves the following steps:
Synthesis of the Chromen-2-one Core: The chromen-2-one core can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Chlorination and Methylation: The chromen-2-one core is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride, followed by methylation at the 7th position using a methylating agent like methyl iodide.
Introduction of the Piperazin-1-ylmethyl Group: The piperazin-1-ylmethyl group can be introduced by reacting the chlorinated and methylated chromen-2-one with piperazine in the presence of a suitable base.
Substitution with Phenylprop-2-en-1-yl Moiety: Finally, the piperazin-1-ylmethyl group is substituted with the phenylprop-2-en-1-yl moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared with analogs sharing the coumarin core and piperazine-based substitutions. Key differences in substituents, molecular properties, and reported activities are summarized below:
Table 1: Structural and Functional Comparison of Coumarin-Piperazine Derivatives
Key Observations:
Substitution at Position 4 :
- The target compound’s piperazine-propenylphenyl group provides a unique balance of rigidity and aromaticity, distinguishing it from simpler methylpiperazine analogs (e.g., ).
- Propoxy-linked derivatives () exhibit greater conformational flexibility but lower lipophilicity compared to the target’s methylene linker.
Biological Implications :
- The (2E)-propenylphenyl group may enhance interactions with hydrophobic pockets in enzyme targets (e.g., kinases or GPCRs), a feature absent in hydroxybenzyl-substituted analogs .
- Chloro and methyl groups at positions 6 and 7 are conserved across multiple analogs, suggesting their role in stabilizing the coumarin core and resisting metabolic degradation .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of the piperazine ring with (2E)-3-phenylprop-2-en-1-yl bromide, followed by coupling to the chloromethylated coumarin core—a method analogous to procedures in and .
Research Findings and Pharmacological Potential
- Computational modeling could predict its binding modes .
- Activity Prediction : Piperazine-propenylphenyl analogs are understudied, but related compounds show promise in targeting serotonin receptors (5-HT) and dopamine transporters, suggesting CNS applications .
Biological Activity
6-Chloro-7-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone substituted with a piperazine moiety and a phenylpropene side chain. The presence of chlorine and methyl groups enhances its lipophilicity and potentially its bioactivity.
Biological Activity Overview
1. Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds exhibit antimicrobial properties. One study demonstrated that related compounds showed varying degrees of activity against bacteria and fungi, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
2. Anticancer Activity
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that chromenone derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been found to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .
3. Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective effects. Compounds with similar piperazine substitutions have been reported to protect neuronal cells from oxidative stress-induced damage, indicating a possible mechanism involving the inhibition of reactive oxygen species (ROS) generation .
The biological activity of this compound is likely mediated through several mechanisms:
1. Enzyme Inhibition
Many chromenone derivatives act as inhibitors of key enzymes involved in disease processes. For example, some studies have highlighted their potential as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .
2. Modulation of Signaling Pathways
The compound may influence various signaling pathways, including those related to apoptosis and cell cycle regulation. This modulation can lead to enhanced apoptotic activity in cancer cells, contributing to its anticancer effects .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of related chromenone derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics .
Case Study 2: Neuroprotective Properties
In an experimental model using neuronal cell cultures exposed to oxidative stress, derivatives similar to our compound showed significant protective effects. The study concluded that these compounds could be developed further for neurodegenerative disease therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
